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Compound of Interest

Compound Name: LY3202626

Cat. No.: B608741 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of the Phase 2 clinical trial data for the BACE1

inhibitor, LY3202626. The following troubleshooting guides and FAQs address the lack of

efficacy observed in the NAVIGATE-AD study.

Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the NAVIGATE-AD Phase 2 trial for LY3202626?

The primary objective was to assess the effect of LY3202626 on the change from baseline in

cerebral neurofibrillary tangle (NFT) load, as measured by flortaucipir Positron Emission

Tomography (PET), in participants with mild Alzheimer's disease (AD) dementia.[1][2]

Q2: Why was the NAVIGATE-AD trial terminated prematurely?

The trial was terminated early following a pre-planned interim analysis. The analysis revealed a

low probability of identifying a statistically significant slowing of cognitive and/or functional

decline with LY3202626 treatment compared to placebo.[1][2]

Q3: Did LY3202626 demonstrate target engagement in the Phase 2 trial?

Yes, pharmacodynamic assessments showed that LY3202626 substantially reduced plasma

concentrations of amyloid-β (Aβ) peptides, Aβ1–40 and Aβ1–42, at both the 3 mg and 12 mg

doses, indicating successful engagement of the BACE1 enzyme.
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Q4: Were there any safety concerns with LY3202626 in the NAVIGATE-AD trial?

LY3202626 was generally well-tolerated. However, a statistically significant increase in

treatment-emergent adverse events related to psychiatric disorders was observed in both

LY3202626 dose groups compared to the placebo group.[1][3]

Troubleshooting Guide: Interpreting the Lack of
Efficacy
Issue: Understanding why a potent BACE1 inhibitor that successfully reduced Aβ levels did not

translate to clinical efficacy in the NAVIGATE-AD trial.

Possible Explanations:

Amyloid Hypothesis Complexity: The trial results contribute to the ongoing debate about the

amyloid cascade hypothesis. While Aβ plaque formation is a key pathological hallmark of AD,

its direct and linear relationship with cognitive decline is complex. The timing of intervention

may be critical, and reducing Aβ in patients with established mild dementia may be too late

to alter the disease course.

Downstream Pathologies: The lack of effect on tau pathology, the primary outcome, suggests

that inhibiting Aβ production with a BACE1 inhibitor at this stage of the disease may not be

sufficient to prevent the downstream cascade of events, including the spread of tau

pathology, which correlates more closely with cognitive decline.[1]

Off-Target Effects: While LY3202626 is a potent BACE1 inhibitor, the possibility of off-target

effects contributing to the lack of cognitive improvement or even the observed slight decline

in some patients cannot be entirely ruled out.

Disease Stage: The enrolled population had mild AD dementia. It is possible that BACE1

inhibition as a therapeutic strategy may be more effective in a preclinical or prodromal AD

population before significant neurodegeneration has occurred.
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Table 1: Primary Efficacy Outcome - Change in
Flortaucipir PET SUVR

Treatment
Group

N
Baseline
Mean (SE)

LS Mean
Change
from
Baseline
(SE)

LS Mean
Difference
vs. Placebo
(95% CI)

p-value

Placebo 105 1.34 (0.02) 0.07 (0.01) - -

LY3202626 3

mg
105 1.35 (0.02) 0.07 (0.01)

0.00 (-0.03,

0.03)
0.94

LY3202626

12 mg
106 1.35 (0.02) 0.08 (0.01)

0.01 (-0.02,

0.04)
0.50

SUVR: Standardized Uptake Value Ratio; SE: Standard Error; LS: Least Squares; CI:

Confidence Interval. Data from the NAVIGATE-AD study publication.

Table 2: Secondary Efficacy Outcomes - Cognitive and
Functional Measures
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Outcome
Measure

Treatmen
t Group

N
Baseline
Mean
(SE)

LS Mean
Change
from
Baseline
(SE)

LS Mean
Differenc
e vs.
Placebo
(95% CI)

p-value

ADAS-

Cog13
Placebo 105 27.4 (0.6) 4.4 (0.6) - -

LY3202626

3 mg
105 27.7 (0.6) 5.3 (0.6)

0.9 (-0.8,

2.6)
0.29

LY3202626

12 mg
106 27.5 (0.6) 5.5 (0.6)

1.1 (-0.6,

2.8)
0.21

ADCS-

iADL
Placebo 105 40.1 (1.0) -7.0 (1.0) - -

LY3202626

3 mg
105 39.5 (1.0) -7.8 (1.0)

-0.8 (-3.4,

1.8)
0.54

LY3202626

12 mg
106 40.5 (1.0) -8.6 (1.0)

-1.6 (-4.2,

1.0)
0.23

iADRS Placebo 105 99.7 (1.5) -11.4 (1.5) - -

LY3202626

3 mg
105 99.0 (1.5) -13.1 (1.5)

-1.7 (-5.6,

2.2)
0.39

LY3202626

12 mg
106 99.8 (1.5) -14.1 (1.5)

-2.7 (-6.6,

1.2)
0.18

ADAS-Cog13: Alzheimer's Disease Assessment Scale-Cognitive subscale (13 items) - higher

scores indicate greater impairment. ADCS-iADL: Alzheimer's Disease Cooperative Study-

Instrumental Activities of Daily Living - lower scores indicate greater impairment. iADRS:

integrated Alzheimer's Disease Rating Scale - lower scores indicate greater impairment. SE:

Standard Error; LS: Least Squares; CI: Confidence Interval. Data from the NAVIGATE-AD

study publication.
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Flortaucipir ([¹⁸F]AV-1451) PET Scan
Radiotracer Administration: An intravenous bolus of approximately 10 mCi (370 MBq) of

[¹⁸F]flortaucipir is administered to the participant.

Uptake Period: A 75-minute uptake period follows the injection, during which the participant

rests in a quiet, dimly lit room.

Image Acquisition: The participant is positioned in the PET scanner, and a 20- to 30-minute

scan is acquired.

Image Reconstruction and Analysis: The acquired data is reconstructed, and corrections for

attenuation, scatter, and decay are applied. The primary endpoint is the change in the

standardized uptake value ratio (SUVR) from baseline to 52 weeks. The SUVR is calculated

by normalizing the radioactivity in specific brain regions of interest to a reference region,

typically the cerebellar crus.

Alzheimer's Disease Assessment Scale-Cognitive
Subscale (13 items) (ADAS-Cog13)
The ADAS-Cog13 is a standardized assessment administered by a trained rater to evaluate the

severity of cognitive dysfunction. It consists of 13 tasks that assess various cognitive domains,

including memory, language, and praxis. The total score ranges from 0 to 85, with higher

scores indicating greater cognitive impairment.

Alzheimer's Disease Cooperative Study-Instrumental
Activities of Daily Living (ADCS-iADL)
The ADCS-iADL is an inventory completed by a caregiver or informant who is familiar with the

participant's daily functioning. It assesses the participant's ability to perform various

instrumental activities of daily living. The total score ranges from 0 to 56, with lower scores

indicating more severe functional impairment.

Integrated Alzheimer's Disease Rating Scale (iADRS)
The iADRS is a composite score derived from the ADAS-Cog13 and the ADCS-iADL. It is

calculated to provide a single measure that integrates both cognitive and functional domains.
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Caption: Amyloid cascade and the mechanism of action of LY3202626.
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Screening & Randomization
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Caption: NAVIGATE-AD Phase 2 clinical trial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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